5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol
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Overview
Description
5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol typically involves the formation of the imidazole ring followed by the introduction of the pyridine and thiol groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzimidazole with 2-chloropyridine-3-thiol in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the imidazole or pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazole: A simpler structure lacking the pyridine and thiol groups.
2-Mercaptopyridine: Contains the pyridine and thiol groups but lacks the imidazole ring.
5-(1H-Benzo[d]imidazol-2-yl)pyridine: Lacks the thiol group.
Uniqueness
5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol is unique due to the presence of both imidazole and pyridine rings along with a thiol group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H9N3S |
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Molecular Weight |
227.29 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C12H9N3S/c16-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,13,16)(H,14,15) |
InChI Key |
VBCMZOFIOAWFCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CNC(=S)C=C3 |
Origin of Product |
United States |
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